7-Methyl-2,3-dihydro-4h-pyrazolo[4,3-d][1,2,3]triazin-4-one
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Overview
Description
7-Methyl-3H-pyrazolo[4,3-d][1,2,3]triazin-4(5H)-one is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound belongs to the class of pyrazolotriazines, which are known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-3H-pyrazolo[4,3-d][1,2,3]triazin-4(5H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-5-methylpyrazole with formamide, followed by cyclization to form the triazine ring . The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
7-Methyl-3H-pyrazolo[4,3-d][1,2,3]triazin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenated solvents and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
7-Methyl-3H-pyrazolo[4,3-d][1,2,3]triazin-4(5H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 7-Methyl-3H-pyrazolo[4,3-d][1,2,3]triazin-4(5H)-one exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
- 1H-pyrazolo[3,4-b]pyridine
Uniqueness
7-Methyl-3H-pyrazolo[4,3-d][1,2,3]triazin-4(5H)-one stands out due to its specific structural configuration, which imparts unique biological activities and chemical reactivity. Compared to similar compounds, it may offer better selectivity and potency in certain applications .
Properties
CAS No. |
28668-12-4 |
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Molecular Formula |
C5H5N5O |
Molecular Weight |
151.13 g/mol |
IUPAC Name |
7-methyl-3,6-dihydropyrazolo[4,3-d]triazin-4-one |
InChI |
InChI=1S/C5H5N5O/c1-2-3-4(7-6-2)5(11)9-10-8-3/h1H3,(H,6,7)(H,8,9,11) |
InChI Key |
REGWTGRETVSHPS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NN1)C(=O)NN=N2 |
Origin of Product |
United States |
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